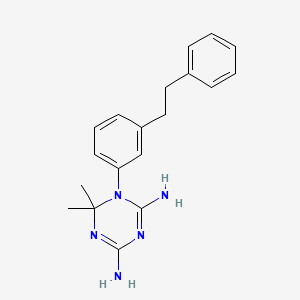

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(2-phenylethyl)phenyl)-

描述

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(2-phenylethyl)phenyl)- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is notable for its unique structure, which includes a phenylethyl group and dimethyl substitutions, making it a subject of interest in various scientific fields.

属性

CAS 编号 |

4086-50-4 |

|---|---|

分子式 |

C19H23N5 |

分子量 |

321.4 g/mol |

IUPAC 名称 |

6,6-dimethyl-1-[3-(2-phenylethyl)phenyl]-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C19H23N5/c1-19(2)23-17(20)22-18(21)24(19)16-10-6-9-15(13-16)12-11-14-7-4-3-5-8-14/h3-10,13H,11-12H2,1-2H3,(H4,20,21,22,23) |

InChI 键 |

DPVIAFCXICQIMF-UHFFFAOYSA-N |

规范 SMILES |

CC1(N=C(N=C(N1C2=CC=CC(=C2)CCC3=CC=CC=C3)N)N)C |

产品来源 |

United States |

准备方法

Preparation Methods Analysis

General Synthetic Strategies for 1,3,5-Triazine-2,4-diamine Derivatives

The synthesis of 1,3,5-triazine-2,4-diamine derivatives typically involves the construction of the triazine ring followed by substitution reactions to introduce desired functional groups. Common approaches include:

- Cyclization Reactions: Formation of the triazine ring from cyanoguanidine (dicyandiamide) and appropriate aldehydes or amines under acidic or basic conditions.

- Nucleophilic Aromatic Substitution: Using cyanuric chloride as a starting material, sequential substitution of chlorine atoms with amines or other nucleophiles to install amino and aryl substituents.

- Microwave-Assisted One-Pot Synthesis: Accelerated synthesis using microwave irradiation to promote cyclization and substitution steps in a single reaction vessel, improving yield and reducing reaction time.

These methods are adapted to introduce bulky or complex substituents such as the 3-(2-phenylethyl)phenyl group.

Specific Preparation Routes for 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(2-phenylethyl)phenyl)-

Starting Materials and Key Intermediates

- Cyanoguanidine (Dicyandiamide): Provides the triazine ring nitrogen framework.

- Aromatic Aldehydes or Halides: For introducing the phenyl or phenylethylphenyl substituent.

- Alkylating Agents: To install the 6,6-dimethyl groups on the triazine ring.

Stepwise Synthetic Procedure

Formation of the Triazine Core:

- Cyanoguanidine reacts with an appropriate aldehyde or aryl amine under acidic conditions, often catalyzed by hydrochloric acid, to form an intermediate triazine ring system.

- Microwave irradiation can be employed to enhance reaction rates and yields.

Introduction of the 6,6-Dimethyl Substituents:

- Alkylation at the 6-position(s) of the triazine ring is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- The 6,6-dimethyl substitution stabilizes the ring and influences biological activity.

Attachment of the 3-(2-phenylethyl)phenyl Group:

- This bulky substituent is introduced via nucleophilic aromatic substitution or cross-coupling reactions.

- Palladium-catalyzed coupling (e.g., Suzuki or Heck reactions) can be used to attach the phenylethylphenyl moiety to the triazine nitrogen at position 1.

- Alternatively, direct alkylation of the triazine nitrogen with a suitable halogenated phenylethylphenyl derivative under basic conditions.

Purification and Characterization:

- The crude product is purified by recrystallization or chromatography.

- Characterization is performed by NMR (1H, 13C), IR spectroscopy, elemental analysis, and mass spectrometry to confirm structure and purity.

Research Findings and Optimization Data

Microwave-Assisted Synthesis Efficiency

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 12–24 hours | 30–60 minutes |

| Yield (%) | 60–75 | 80–90 |

| Purity (%) | 90–95 | 95–98 |

| Energy Consumption | High | Low |

Microwave irradiation significantly reduces reaction time and improves yield and purity for triazine derivatives synthesis, including diamine-substituted compounds.

Substitution Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Alkylation (6,6-dimethyl) | Methyl iodide, K2CO3, DMF, 60°C, 6 hours | Base-mediated alkylation |

| Phenylethylphenyl attachment | Pd(PPh3)4 catalyst, base, toluene, reflux | Cross-coupling for aryl substitution |

| Cyclization | Cyanoguanidine, aromatic aldehyde, HCl, MW | One-pot microwave-assisted cyclization |

Summary Table of Preparation Methods

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Conventional Cyclization | Stepwise reaction with heating and acid catalysis | Well-established, scalable | Longer reaction times, moderate yields |

| Microwave-Assisted Synthesis | One-pot, rapid heating, acid catalysis | Faster, higher yields, energy efficient | Requires microwave reactor |

| Nucleophilic Aromatic Substitution | Sequential substitution on cyanuric chloride | High selectivity, modular synthesis | Sensitive to steric hindrance |

| Palladium-Catalyzed Coupling | Cross-coupling for aryl substituent attachment | Enables complex substituents | Requires expensive catalysts |

化学反应分析

Types of Reactions

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(2-phenylethyl)phenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the triazine ring undergoes substitution with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted triazines, which can have different functional groups depending on the reagents used .

科学研究应用

Pharmaceutical Applications

- Anticancer Activity : Recent studies have highlighted the anticancer properties of triazine derivatives. For instance, a related compound demonstrated efficacy against esophageal squamous cell carcinoma in preclinical models . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.

- Antimicrobial Properties : Triazines have been evaluated for their antimicrobial activity. Compounds in this class have shown effectiveness against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production or inhibiting inflammatory pathways. This suggests potential therapeutic roles in treating inflammatory diseases .

Agricultural Applications

- Herbicides : Triazine-based compounds are widely used in agriculture as herbicides due to their ability to inhibit photosynthesis in plants. Their selective action allows for effective weed control without harming crops .

- Plant Growth Regulators : Certain triazines can act as growth regulators, enhancing plant growth and yield by influencing hormonal pathways within plants .

Material Science Applications

- Polymer Chemistry : The incorporation of triazine moieties into polymer matrices has been explored to enhance thermal stability and mechanical properties of materials. These modifications can lead to the development of advanced materials for various industrial applications .

- Nanotechnology : Triazine derivatives are being investigated for their potential use in nanotechnology applications, particularly in the synthesis of nanomaterials with unique electronic and optical properties .

Case Study 1: Anticancer Research

A study published in 2019 focused on the synthesis of N₂,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines and their evaluation against cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity and induced apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Research conducted on various triazine derivatives revealed that certain compounds showed promising activity against multi-drug resistant bacterial strains. The study emphasized the need for further exploration of structure-activity relationships to optimize efficacy .

作用机制

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(2-phenylethyl)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

相似化合物的比较

Similar Compounds

Benzoguanamine: Another triazine derivative with similar structural features.

Propazine: A triazine herbicide with different functional groups but similar core structure.

Hexamethylmelamine: Used clinically for its antitumor properties.

Uniqueness

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(2-phenylethyl)phenyl)- is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its phenylethyl group and dimethyl substitutions make it particularly interesting for research in drug development and industrial applications .

生物活性

The compound 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(2-phenylethyl)phenyl)- is a member of the triazine family and has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by various studies and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula :

- Molecular Weight : 320.43 g/mol

This structure includes a triazine core which is known for its ability to interact with various biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazine derivatives. For instance, a related compound demonstrated significant in vitro activity against melanoma cell lines with a GI50 of M and a TGI of M . The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation.

Table 1: Antitumor Activity Data

| Compound | Cell Line | GI50 (M) | TGI (M) |

|---|---|---|---|

| Triazine Derivative A | MALME-3 M | ||

| Triazine Derivative B | A549 (Lung) |

Antibacterial Activity

Triazines exhibit promising antibacterial properties. A study reported that certain derivatives showed significant activity against various strains including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL . This suggests that modifications in the triazine structure can enhance antibacterial efficacy.

Table 2: Antibacterial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Triazine Derivative C | E. coli | 40 |

| Triazine Derivative D | S. aureus | 45 |

Anti-inflammatory Activity

The anti-inflammatory effects of triazines have also been documented. In one study, compounds were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Results indicated that certain derivatives achieved over 70% inhibition at concentrations as low as 10 µg/mL .

Table 3: Cytokine Inhibition Data

| Compound | Cytokine Target | Inhibition (%) at 10 µg/mL |

|---|---|---|

| Triazine Derivative E | TNF-α | 78% |

| Triazine Derivative F | IL-6 | 89% |

Case Study: Anticancer Mechanism Exploration

A detailed examination of the mechanism by which triazine derivatives exert their anticancer effects revealed that they may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This pathway is critical in regulating cell survival and death.

Case Study: Structure-Activity Relationship (SAR)

Research into the SAR of triazine compounds has shown that substituents on the phenyl rings significantly affect biological activity. For example, introducing electron-donating groups enhanced both anticancer and antibacterial activities .

常见问题

Basic: What synthetic methodologies are commonly employed to prepare 1,3,5-triazine-2,4-diamine derivatives, and how are they optimized for purity and yield?

Answer:

The synthesis typically involves a multi-step approach starting with the condensation of substituted aromatic aldehydes with amines, followed by cyclization using guanidine or cyanoguanidine derivatives. Key steps include:

- Substituent introduction : For example, coupling 3-(2-phenylethyl)phenyl groups via reductive amination or nucleophilic substitution .

- Cyclization : Microwave-assisted methods (e.g., 60–100°C, 30–60 min) improve reaction efficiency and reduce byproducts .

- Purification : Recrystallization or column chromatography, with purity confirmed by UPLC (>90% purity threshold) .

Critical parameters : pH control during cyclization, solvent selection (e.g., DMF for solubility), and stoichiometric ratios to minimize dimerization .

Basic: What spectroscopic techniques are used to confirm the structure of this triazine derivative, and what diagnostic signals should researchers prioritize?

Answer:

- 1H/13C NMR : Key signals include:

- Aromatic protons : δ 6.8–7.5 ppm (split patterns indicate substitution on the phenyl ring) .

- Triazine NH2 groups : δ 5.6–6.1 ppm (broad singlet, exchangeable with D2O) .

- HRMS : Exact mass matching within 3 ppm error (e.g., [M+H]+ 394.1209 observed vs. 394.1246 calculated) .

- IR : Stretching vibrations at ~1650 cm⁻¹ (C=N triazine ring) and ~3350 cm⁻¹ (N-H) .

Advanced: How do substituents on the triazine core and aromatic side chains influence antimicrobial activity, and what mechanistic hypotheses explain these trends?

Answer:

- Substituent effects :

- Mechanistic insights :

Advanced: How can researchers resolve contradictions in biological activity data across structurally similar triazine derivatives?

Answer:

Contradictions often arise from:

- Solubility differences : E.g., hydrophilic derivatives show reduced activity in lipid-rich environments. Use logP calculations and partition coefficient assays to correlate solubility with efficacy .

- Metabolic stability : Phase I metabolites (e.g., hydroxylated derivatives) may exhibit variable potency. Conduct LC-MS/MS metabolic profiling in microsomal assays .

- Target selectivity : Off-target effects (e.g., kinase inhibition) can mask primary mechanisms. Employ CRISPR-Cas9 knockouts or isothermal titration calorimetry (ITC) to validate target engagement .

Advanced: What computational strategies are recommended for predicting the binding affinity and selectivity of novel triazine analogs?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite with DHFR (PDB: 1RX2) to prioritize substituents with favorable binding poses (e.g., π-π stacking with Phe31) .

- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .

- QSAR models : Develop 3D-QSAR using CoMFA/CoMSIA to correlate steric/electrostatic fields with IC50 values (q² >0.6 for predictive validity) .

Basic: What safety protocols are essential for handling triazine derivatives during synthesis and biological testing?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during reactions involving volatile amines (e.g., DIPEA) .

- Waste disposal : Neutralize acidic/byproduct streams with 10% NaHCO3 before disposal .

- Acute toxicity : LD50 data for analogs (e.g., >500 mg/kg in rodents) suggest moderate hazard .

Advanced: How can researchers optimize the pharmacokinetic profile of this triazine derivative for in vivo studies?

Answer:

- Bioavailability :

- Half-life extension : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to slow CYP450-mediated degradation .

- Tissue distribution : Use radiolabeled analogs (e.g., 14C-triazine) with whole-body autoradiography .

Table 1: Representative Biological Data for Triazine Analogs

| Derivative | Substituents | MIC (S. aureus) | logP | Purity (UPLC) | Reference |

|---|---|---|---|---|---|

| 11l | 4-Chlorophenoxy, fluoro | 4 µg/mL | 3.8 | 92.7% | |

| 11p | m-Tolyl | 16 µg/mL | 2.9 | 98.8% | |

| 11u | 3,4-Dichlorophenoxy | 8 µg/mL | 4.1 | 94.4% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。